N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide: is an organic compound that features a benzamide core substituted with a nitrophenyl group at the nitrogen atom and a trifluoromethyl group at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-(3-aminophenyl)-4-(trifluoromethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(trifluoromethyl)benzoic acid and 3-nitroaniline.
Scientific Research Applications
N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
N-(3-nitrophenyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(4-nitrophenyl)-4-(trifluoromethyl)benzamide: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.
N-(3-nitrophenyl)-4-methylbenzamide: The trifluoromethyl group is replaced with a methyl group, altering the compound’s electronic and steric properties.
Uniqueness: N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the nitrophenyl and trifluoromethyl groups The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitrophenyl group can participate in various redox reactions
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-4-9(5-7-10)13(20)18-11-2-1-3-12(8-11)19(21)22/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOGCDTZGIUYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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